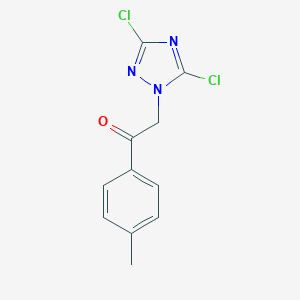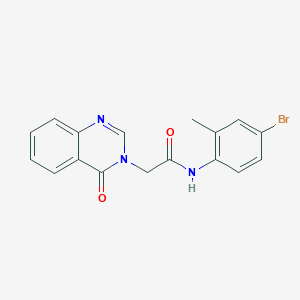
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both a brominated aromatic ring and a quinazolinone moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 2-chloroacetyl chloride.
Formation of Intermediate: The first step involves the acylation of 4-bromo-2-methylaniline with 2-chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-chloroacetamide.
Cyclization: The intermediate is then subjected to cyclization with anthranilic acid under basic conditions to form the quinazolinone ring, resulting in the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: 4-carboxy-2-methylphenyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Reduction: N-(4-bromo-2-methylphenyl)-2-(4-dihydroquinazolin-3(4H)-yl)acetamide.
Substitution: N-(4-substituted-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Medicine: Preliminary studies suggest that it may have anticancer properties, particularly against certain types of tumors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell proliferation.
Signal Transduction Pathways: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives:
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the bromine atom, potentially resulting in different chemical properties and biological effects.
N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the brominated aromatic ring and the quinazolinone moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H14BrN3O2 |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-8-12(18)6-7-14(11)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Clé InChI |
JQBJSUKXGQDUEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)
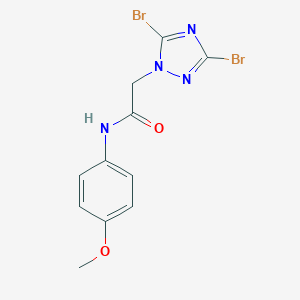
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
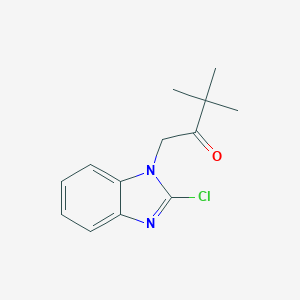
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
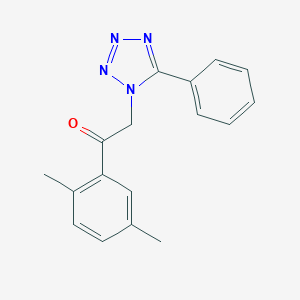
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
